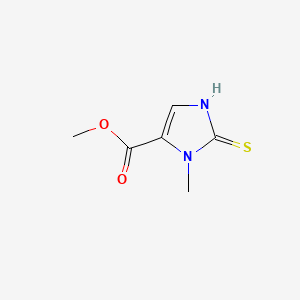

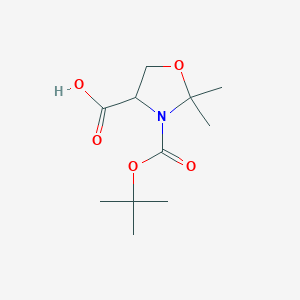

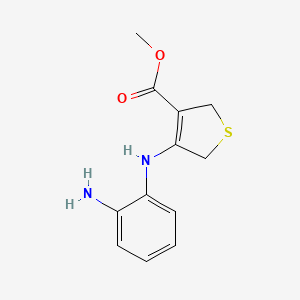

![molecular formula C15H9N3S B1305250 Phenanthro[9,10-e][1,2,4]triazine-3-thiol CAS No. 59851-26-2](/img/structure/B1305250.png)

Phenanthro[9,10-e][1,2,4]triazine-3-thiol

Vue d'ensemble

Description

Phenanthro[9,10-e][1,2,4]triazine-3-thiol is a heterocyclic compound that is part of the condensed 1,2,4-triazine family. This compound is characterized by the fusion of a phenanthrene moiety with a 1,2,4-triazine ring, which includes a thiol functional group. The presence of the thiol group in the molecule suggests potential reactivity and binding capabilities with various chemical agents.

Synthesis Analysis

The synthesis of phenanthro[9,10-e][1,2,4]triazine derivatives has been explored through various methods. For instance, the reaction of 3-hydrazinophenanthro[9,10-e][1,2,4]triazine with aldehydes and monosaccharides leads to the formation of corresponding hydrazones, which can undergo further cyclization to produce phenanthro[9,10-e][1,2,4]triazino[3,4-c][1,2,4]triazoles . Additionally, the alkylation of 3-mercapto-phenanthro[9,10-e]1,2,4-triazine yields S-alkyl derivatives, showcasing the reactivity of the thiol group .

Molecular Structure Analysis

The molecular structure of phenanthro[9,10-e][1,2,4]triazine derivatives has been elucidated using various spectroscopic techniques. For example, the structures of the products obtained from the synthesis of phenanthro[9,10-e][1,2,4]triazine derivatives have been confirmed based on microanalyses and spectroscopic data . Additionally, X-ray crystallography has been used to determine the structure of related compounds, such as 10-(1-phthalazinylazo)-9-phenanthrol, which can provide insights into the structural aspects of phenanthro[9,10-e][1,2,4]triazine derivatives .

Chemical Reactions Analysis

Phenanthro[9,10-e][1,2,4]triazine-3-thiol and its derivatives exhibit a range of chemical reactivities. For instance, the 3-mercapto derivative can undergo alkylation to form S-alkyl derivatives, and the reaction with alkyl and aralkylmagnesium halides yields 3-hydroxy- and 3-mercapto-5-alkyl-(aralkyl)-phenanthro[9,10-e]2,3,4,5-tetrahydro-1,2,4-triazines . The reactivity towards reducing agents, Grignard reagents, and amines has also been studied, demonstrating the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenanthro[9,10-e][1,2,4]triazine-3-thiol derivatives are influenced by their molecular structure. The presence of the thiol group is likely to impart specific properties such as increased reactivity and potential for metal binding. The synthesis and complexation studies of related phenanthroline-derived bis-triazine ligands with actinides and lanthanides suggest that these compounds can exhibit high selectivity and efficiency in metal separation processes, which may be relevant for the thiol-containing derivatives as well . The solvent extraction properties and complexation behavior of these compounds are of particular interest in the context of their physical and chemical properties.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Phenanthro[9,10-e][1,2,4]triazine-3-thiol and its derivatives have been synthesized and structurally analyzed in various studies. For example, Ibrahim, Zaher, and Abdel-Hady (1977) synthesized and established the structures of phenanthro-[9,10-e]-1,2,4-triazolo[4,5-b]-as-triazine derivatives, including 3-mercapto derivatives (Ibrahim, Y. A., Zaher, H. A., & Abdel-Hady, S., 1977).

Cytotoxic Activity and DNA Intercalation

- Khoshneviszadeh et al. (2021) designed novel phenanthro-triazine-3-thiol derivatives as potential DNA intercalators and Bcl-2 inhibitors. These compounds showed cytotoxic activity against various cancer cells and indicated potential in DNA intercalation and Bcl-2 inhibition (Khoshneviszadeh, M. et al., 2021).

Reaction with Alkylating and Reducing Agents

- Sallam, Ibrahim, and Abdel-Hady (1976) explored the reactivity of phenanthro[9,10-e]-1,2,4-triazine derivatives with various agents, demonstrating the compound's versatile chemistry (Sallam, M., Ibrahim, Y. A., & Abdel-Hady, S., 1976).

Molecular Modeling and NMR Analysis

- Azeredo, Sales, and Figueroa-Villar (2016) conducted molecular modeling and NMR analysis on phenanthro[9,10-e][1,2,4]triazin-3-amine, highlighting its potential for DNA intercalation in cancer treatment (Azeredo, S., Sales, E. M., & Figueroa-Villar, J. D., 2016).

Gas-Phase Thermolysis

- Al-Awadi et al. (2007) studied the gas-phase thermolysis of phenanthro[9,10-e][1,2,4]triazine derivatives, uncovering new routes towards different heterocyclic ring systems (Al-Awadi, H. et al., 2007).

Orientations Futures

Propriétés

IUPAC Name |

2H-phenanthro[9,10-e][1,2,4]triazine-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3S/c19-15-16-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)17-18-15/h1-8H,(H,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIWLPICMPQBAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NNC(=S)N=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30975257 | |

| Record name | Phenanthro[9,10-e][1,2,4]triazine-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenanthro[9,10-e][1,2,4]triazine-3-thiol | |

CAS RN |

59851-26-2 | |

| Record name | Phenanthro(9,10-e)-1,2,4-triazine-3(2H)-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059851262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthro[9,10-e][1,2,4]triazine-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

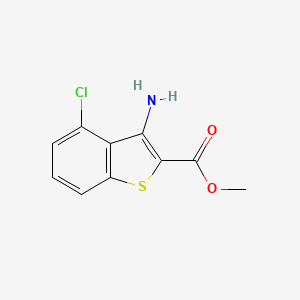

![4'-Bromo[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1305175.png)

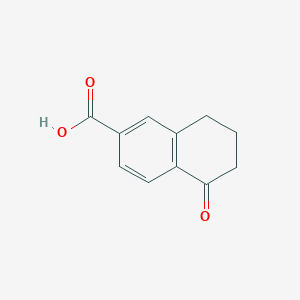

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1305182.png)

![2-[(2-Furylmethyl)sulfonyl]ethanethioamide](/img/structure/B1305188.png)

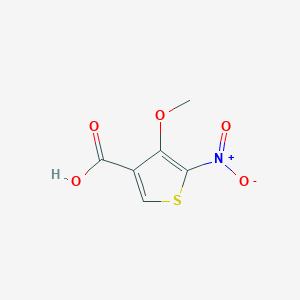

![5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide](/img/structure/B1305189.png)